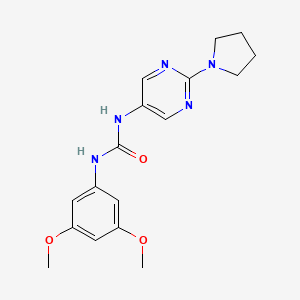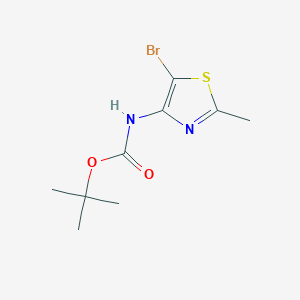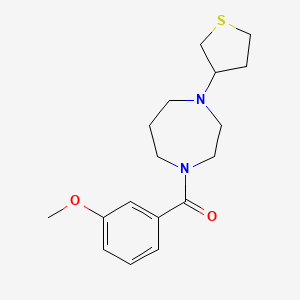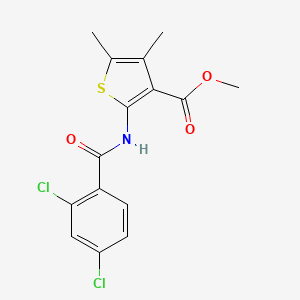![molecular formula C23H17ClN2O4S2 B3000218 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-carbamoyl-4-methylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide CAS No. 476368-91-9](/img/structure/B3000218.png)
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-carbamoyl-4-methylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-carbamoyl-4-methylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide” is a chemical compound that has been studied for its potential anticonvulsant activities . It’s a derivative of Stiripentol, a well-known anticonvulsant drug .
Synthesis Analysis
The compound was synthesized as part of a series of N-substituted derivatives designed for anticonvulsant activity . The synthesis involved a condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) .Molecular Structure Analysis
The molecular structure of the compound was characterized using different spectroscopic techniques, such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy . The crystal structures were analyzed using the single crystal X-ray diffraction method .Chemical Reactions Analysis
The compound was tested for anticonvulsant activity against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) . Some of the synthesized compounds showed potent growth inhibition properties .Scientific Research Applications
Synthesis and Characterization
Research involves the synthesis and characterization of complex organic compounds with potential bioactive properties. For instance, Sailaja Rani Talupur et al. (2021) explored the synthesis, characterization, antimicrobial evaluation, and docking studies of thiophene-2-carboxamides derivatives, highlighting the comprehensive approach taken towards understanding these compounds' structure-activity relationships (Talupur, Satheesh, & Chandrasekhar, 2021).
Antimicrobial and Antipathogenic Activities
Several studies focus on the antimicrobial and antipathogenic potentials of thiophene derivatives. For example, Carmen Limban et al. (2011) synthesized thiourea derivatives and tested their interaction with bacterial cells, demonstrating significant activity against strains known for biofilm growth, such as Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).
Inhibitory Activity and Chemical Stability
The exploration of chemical compounds' inhibitory activities towards enzymes or receptors is a key area of research. For example, M. Gütschow et al. (1999) synthesized a series of 2-(diethylamino)thieno[1,3]oxazin-4-ones and evaluated their inhibitory activity toward human leukocyte elastase, noting significant potential for medical applications (Gütschow et al., 1999).
Directed Metalation and Synthetic Applications
Directed metalation techniques have been applied for the synthesis of substituted benzo[b]thiophenes, showcasing the versatility of these methods in creating diversely substituted compounds for various applications, as demonstrated by Chandrani Mukherjee et al. (2003) (Mukherjee, Kamila, & De, 2003).
Radiosensitizers and Bioreductively Activated Cytotoxins
The development of radiosensitizers and cytotoxic agents is another significant area, where nitrothiophenes with basic or electrophilic substituents have been evaluated for their potential in enhancing radiotherapy effectiveness or as activated cytotoxins, as studied by M. Threadgill et al. (1991) (Threadgill et al., 1991).
Mechanism of Action
Target of Action
Similar compounds have shown potent growth inhibition properties against various human cancer cell lines .
Mode of Action
Preliminary investigations suggest that it may induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines . This implies that the compound might interfere with the normal cell cycle, leading to cell death.
Biochemical Pathways
The induction of apoptosis and cell cycle arrest suggests that it may impact pathways related to cell growth and division .
Result of Action
The compound has demonstrated potent growth inhibition properties against various human cancer cell lines, with IC50 values generally below 5 μM . This suggests that the compound could potentially be developed as an antitumor agent.
Future Directions
The compound and its derivatives show promise as potential anticonvulsant agents . Future research could focus on further optimizing the structure of these compounds to enhance their anticonvulsant activities and reduce potential side effects. Additionally, more in-depth studies could be conducted to fully understand the mechanism of action of these compounds.
properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-3-carbamoyl-4-methylthiophen-2-yl]-3-chloro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O4S2/c1-11-17(9-12-6-7-14-15(8-12)30-10-29-14)32-23(18(11)21(25)27)26-22(28)20-19(24)13-4-2-3-5-16(13)31-20/h2-8H,9-10H2,1H3,(H2,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEGQRQFBBZXPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N'-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene}acetohydrazide](/img/structure/B3000138.png)




![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B3000145.png)



![2-Chloro-N-[1-(2,6-dimethylpyrimidin-4-YL)piperidin-4-YL]pyridine-4-carboxamide](/img/structure/B3000153.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B3000156.png)

![N-[2-(3-benzylsulfanylindol-1-yl)ethyl]benzamide](/img/structure/B3000158.png)